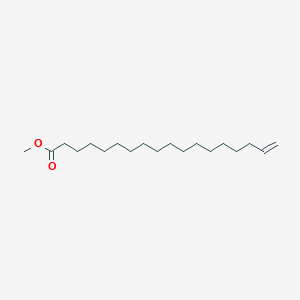

Methyl Octadec-17-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl Octadec-17-enoate, also known as methyl oleate, is a fatty acid methyl ester (FAME) that is commonly used in various scientific research applications. It is a colorless, odorless, and non-toxic liquid that is soluble in most organic solvents. Methyl oleate is synthesized from oleic acid, which is a monounsaturated omega-9 fatty acid found in various animal and vegetable fats and oils.

作用机制

Methyl oleate acts as a surfactant and emulsifier due to its amphiphilic nature. It can form micelles in aqueous solutions and monolayers on solid surfaces. Methyl oleate can also interact with various biomolecules such as proteins, lipids, and nucleic acids. The mechanism of action of Methyl Octadec-17-enoate oleate depends on the specific application and the target biomolecule.

生化和生理效应

Methyl oleate has various biochemical and physiological effects such as:

1. Anti-inflammatory: Methyl oleate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

2. Antioxidant: Methyl oleate has been shown to have antioxidant effects by scavenging free radicals and preventing oxidative damage to cells and tissues.

3. Anticancer: Methyl oleate has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

4. Lipid Metabolism: Methyl oleate has been shown to regulate lipid metabolism by activating peroxisome proliferator-activated receptor alpha (PPAR-alpha) and increasing the expression of genes involved in fatty acid oxidation.

实验室实验的优点和局限性

Methyl oleate has various advantages and limitations for lab experiments such as:

Advantages:

1. Non-toxic: Methyl oleate is non-toxic and does not pose any health hazards to researchers.

2. Easy to handle: Methyl oleate is a liquid that is easy to handle and store.

3. Low cost: Methyl oleate is relatively low cost compared to other chemicals used in scientific research.

Limitations:

1. Solubility: Methyl oleate has limited solubility in water, which may limit its use in aqueous solutions.

2. Stability: Methyl oleate may undergo oxidation and degradation over time, which may affect its purity and effectiveness.

3. Specificity: Methyl oleate may have limited specificity for certain applications and may require additional modifications or conjugations to improve its specificity.

未来方向

There are several future directions for the use of Methyl Octadec-17-enoate oleate in scientific research such as:

1. Drug Delivery: Methyl oleate can be further developed as a carrier for delivering drugs to target cells and tissues.

2. Bioremediation: Methyl oleate can be used as a carbon source for the bioremediation of various organic pollutants in the environment.

3. Surface Science: Methyl oleate can be used as a model compound for studying the surface properties of various materials in different environments.

4. Lipid Metabolism: Methyl oleate can be further studied for its role in regulating lipid metabolism and its potential therapeutic applications for metabolic disorders.

Conclusion:

Methyl oleate is a versatile chemical that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Methyl oleate has the potential to be further developed for various scientific research applications and has promising therapeutic applications in various fields.

合成方法

Methyl oleate is synthesized from oleic acid through a process called esterification. In this process, oleic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction produces Methyl Octadec-17-enoate oleate and water as by-products. The purity of Methyl Octadec-17-enoate oleate can be improved by distillation or chromatography.

科学研究应用

Methyl oleate is widely used in various scientific research applications such as:

1. Biosynthesis: Methyl oleate is used as a substrate for the biosynthesis of various lipids such as triacylglycerols, phospholipids, and sphingolipids.

2. Biodegradation: Methyl oleate is used as a carbon source for the biodegradation of various organic compounds by microorganisms.

3. Surface Science: Methyl oleate is used as a model compound for studying the surface properties of various materials such as metals, polymers, and ceramics.

4. Drug Delivery: Methyl oleate is used as a carrier for delivering drugs to target cells and tissues.

5. Food Industry: Methyl oleate is used as a food additive and flavoring agent.

属性

CAS 编号 |

18654-84-7 |

|---|---|

产品名称 |

Methyl Octadec-17-enoate |

分子式 |

C19H36O2 |

分子量 |

296.5 g/mol |

IUPAC 名称 |

methyl octadec-17-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-18H2,2H3 |

InChI 键 |

KLLNFFKNGWISHH-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCCCCCCCCCCCCCC=C |

规范 SMILES |

COC(=O)CCCCCCCCCCCCCCCC=C |

同义词 |

17-Octadecenoic acid methyl ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)